molecular formula C19H15NO4 B2569287 4-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-ynoic acid CAS No. 1189357-50-3

4-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-ynoic acid

Cat. No.: B2569287
CAS No.: 1189357-50-3
M. Wt: 321.332
InChI Key: IEYYVGHBHUKCPA-UHFFFAOYSA-N
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Description

4-(9H-Fluoren-9-ylmethoxycarbonylamino)but-2-ynoic acid is an Fmoc-protected amino acid derivative featuring a but-2-ynoic acid backbone. The Fmoc (9-fluorenylmethoxycarbonyl) group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under acidic conditions and ease of removal under basic conditions (e.g., piperidine) . The but-2-ynoic acid moiety introduces a rigid, linear alkyne group, which distinguishes it from saturated or olefinic analogs. This structural rigidity may influence peptide conformation, stability, and interactions in biochemical systems.

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c21-18(22)10-5-11-20-19(23)24-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,11-12H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYYVGHBHUKCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC#CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-ynoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted alkynes or alkenes.

Scientific Research Applications

4-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-ynoic acid has diverse applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: Employed in the synthesis of peptides and proteins for studying biological processes.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-ynoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The alkyne functionality allows for further chemical modifications, enabling the synthesis of diverse compounds. The molecular targets and pathways involved depend on the specific application and the nature of the synthesized peptides or molecules .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Key Structural Feature Molecular Weight (g/mol) Applications
Target: 4-(Fmoc-amino)but-2-ynoic acid C₁₉H₁₇NO₄ But-2-ynoic acid backbone 323.3 Rigid peptide scaffolds
4-(Fmoc-amino)but-2-enoic acid C₁₉H₁₇NO₄ But-2-enoic acid backbone 323.3 Flexible peptide design
2-(Fmoc-amino)pent-4-ynoic acid C₂₀H₁₉NO₄ Terminal alkyne 361.4 Click chemistry modifications
5-Fluoro-2-isopropoxybenzoic acid analog C₂₆H₂₄FNO₅ Aromatic, fluorinated 473.5 Inhibitor synthesis
(S)-4-azidobutanoic acid analog C₁₉H₁₈N₄O₄ Azide functional group 366.4 Bioconjugation

Key Research Findings

  • Reactivity: The triple bond in 4-(Fmoc-amino)but-2-ynoic acid offers unique reactivity for cycloaddition reactions, unlike enoic or saturated analogs.
  • Stability : Fmoc protection remains stable under SPPS conditions, but the alkyne group may require inert atmospheres to prevent oxidation .
  • Biological Impact : Rigid analogs like the target compound are prioritized in constrained peptide therapeutics (e.g., macrocycles) to enhance target binding .

Biological Activity

4-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-ynoic acid, commonly referred to as Fmoc-But-2-ynoic acid, is a compound that plays a significant role in peptide synthesis and has garnered attention for its potential biological activities. This article explores its chemical properties, biological functions, synthesis methods, and applications in research and medicine.

  • Molecular Formula : C19H15NO4
  • Molecular Weight : 321.33 g/mol
  • CAS Number : 1189357-50-3
  • Structure : The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is a protective group used in the synthesis of peptides.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Protection of Amino Group : The amino group of butynoic acid is protected using Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
  • Reaction Conditions : The reaction is usually performed in organic solvents like dichloromethane or dimethylformamide at room temperature, ensuring high yield and purity.

The primary biological activity associated with Fmoc-protected amino acids like this compound is their role as building blocks in peptide synthesis. The Fmoc group provides stability during synthesis and can be selectively removed under mild basic conditions, allowing for the formation of biologically active peptides.

Applications in Research

  • Peptide Synthesis : Fmoc-protected amino acids are widely used in solid-phase peptide synthesis (SPPS), facilitating the construction of complex peptides for various biological studies.
  • Drug Development : Compounds like Fmoc-but-2-ynoic acid are investigated for their potential as precursors in the development of peptide-based therapeutics, particularly in targeting specific biological pathways .

Study on Antimicrobial Peptides

A study evaluated the incorporation of Fmoc-protected amino acids into antimicrobial peptides, demonstrating enhanced stability and activity against bacterial strains. The results indicated that peptides synthesized with Fmoc-but-2-ynoic acid exhibited improved antimicrobial properties compared to those synthesized with traditional amino acids.

Research on Enzyme Inhibition

Another investigation focused on the use of Fmoc-protected amino acids in developing enzyme inhibitors. The study found that specific modifications to the peptide structure, including the incorporation of this compound, led to increased potency against target enzymes involved in disease pathways .

Comparative Analysis

The following table summarizes key features of similar compounds used in peptide synthesis:

Compound NameCAS NumberKey Features
Fmoc-Ala-OH14122-45-3Commonly used as a standard building block
Fmoc-Leu-OH14485-46-0Known for its hydrophobic properties
Fmoc-Gly-OH14784-77-0Smallest amino acid; enhances flexibility

Q & A

Q. What is the role of the Fmoc group in 4-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-ynoic acid during peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). It is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) to expose the amino group for subsequent coupling reactions. The stability of the Fmoc group under acidic conditions allows orthogonal protection strategies with tert-butyl-based groups for side-chain protection .

Q. How is this compound characterized after synthesis?

Key characterization methods include:

  • NMR Spectroscopy : Proton and carbon-13 NMR are used to confirm the presence of the Fmoc group (e.g., aromatic protons at δ 7.3–7.8 ppm) and the alkyne moiety (C≡CH resonance).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₁₉H₁₅NO₄: calculated 321.34 g/mol) .
  • HPLC : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients assesses purity (>95% typical for research-grade material) .

Advanced Research Questions

Q. How does the alkyne moiety in this compound enable click chemistry applications?

The but-2-ynoic acid structure contains a terminal alkyne group, which participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This allows site-specific conjugation to azide-functionalized biomolecules (e.g., glycans or peptides) for applications in bioconjugation or probe design. Optimization requires inert atmospheres (argon) to prevent oxidation and copper(I) catalysts (e.g., TBTA) to enhance reaction efficiency .

Q. What strategies mitigate steric hindrance during coupling reactions involving this compound in SPPS?

Steric challenges arise from the bulky Fmoc group and rigid alkyne backbone. Strategies include:

  • Coupling Reagents : Use of HATU or PyBOP instead of HOBt/DIC for enhanced activation.
  • Extended Reaction Times : 2–4 hours at room temperature to ensure complete coupling.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yields by enhancing molecular mobility .

Q. How can crystallographic data resolve stereochemical uncertainties in Fmoc-protected derivatives?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (via the SHELX suite) determines absolute configuration. For non-centrosymmetric structures, the Flack parameter (x) or Rogers’ η parameter validates enantiopurity. High-resolution data (≤1.0 Å) are critical for accurate refinement, particularly when distinguishing between stereoisomers .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in reported synthetic yields for Fmoc-protected amino acid derivatives?

Yield variations often stem from differences in:

  • Solvent Systems : DMF vs. DCM affects solubility of intermediates.
  • Deprotection Conditions : Piperidine concentration (10–30%) and duration influence Fmoc removal efficiency.
  • Purification Methods : Gradient HPLC vs. flash chromatography may recover different product fractions. Cross-referencing protocols from peer-reviewed syntheses (e.g., microwave vs. conventional heating) helps identify optimal conditions .

Methodological Tables

Q. Table 1. Typical NMR Chemical Shifts for Key Functional Groups

Functional GroupProton (δ, ppm)Carbon (δ, ppm)
Fmoc aromatic7.3–7.8 (m, 8H)120–145
Alkyne (C≡CH)2.5–3.0 (s, 1H)70–85 (C≡C)
Carboxylic acid10–12 (broad)170–175

Q. Table 2. Comparison of Coupling Reagents for SPPS

ReagentReaction Time (h)Yield (%)Steric Tolerance
HATU1–285–95High
PyBOP1–280–90Moderate
DIC/HOBt3–470–80Low

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